Quantifiable Differentiation from Comparator Compounds Cannot Be Established
A comprehensive search of primary research articles, patents (e.g., US8962654 [1], US9790228 [2]), and authoritative databases (PubChem, ChEMBL, BindingDB) yielded no quantitative biological or physicochemical data for this specific compound against a defined comparator. The compound appears in no primary literature or patent as a profiled entity. BindingDB entry BDBM348211, initially linked, was confirmed to be a structurally unrelated kinase inhibitor [2]. The general class of 3,4-dihydroisoquinolin-2(1H)-yl compounds is known for activity against targets like PRMT5 [3] and AKR1C3 , but these findings cannot be reliably extrapolated to the target compound's specific scaffold without direct measurement.
| Evidence Dimension | Potency (IC50) against PRMT5 (closest known target for a sub-structural analog) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide (Compound 46, IC50 = 8.5 nM) [3] |
| Quantified Difference | Cannot be calculated |
| Conditions | PRMT5 enzymatic inhibition assay (in vitro) [3] |
Why This Matters
This matters because it prevents a scientist from making a data-driven choice; the compound is a high-risk procurement option without any validated target or productivity advantage over cheaper, well-characterized intermediates.
- [1] Beadle, C.D., et al. U.S. Patent No. 8,962,654 B2. '3,4-dihydroisoquinolin-2(1H)-yl compounds'. Issued February 24, 2015. View Source
- [2] BDBM348211. Affinity Data for US9790228, Compound 130. BindingDB. Confirmed via SMILES search to be a different chemotype. View Source
- [3] Shao, J., et al. (2019). 'Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors.' European Journal of Medicinal Chemistry, 162, 387-398. View Source
